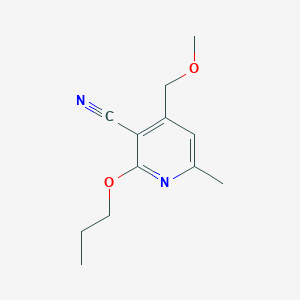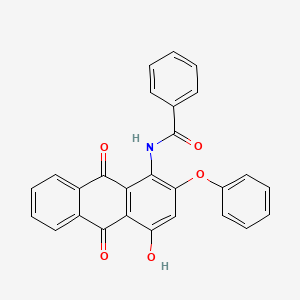
N-(4-hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydroanthracen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracenyl)benzamide is a complex organic compound with the molecular formula C27H17NO5. This compound is characterized by its anthracene core, which is functionalized with hydroxy, dioxo, and phenoxy groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracenyl)benzamide typically involves the reaction of 1-aminoanthraquinone with benzoyl chloride derivatives under controlled conditions. For instance, 2-methylbenzoyl chloride can be added dropwise to a solution of 1-aminoanthraquinone in dichloromethane at low temperatures (0°C) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The dioxo groups can be reduced to form hydroxyanthracene derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield anthraquinone derivatives, while reduction of the dioxo groups can produce hydroxyanthracene derivatives.
Scientific Research Applications
N-(4-Hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and dioxo groups can participate in redox reactions, while the phenoxy group can engage in binding interactions with proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- N-(9,10-dihydro-9,10-dioxo-1-phenoxy-2-anthracenyl)benzamide
Uniqueness
N-(4-Hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracenyl)benzamide is unique due to its specific functional groups and their arrangement on the anthracene core. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C27H17NO5 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
N-(4-hydroxy-9,10-dioxo-2-phenoxyanthracen-1-yl)benzamide |
InChI |
InChI=1S/C27H17NO5/c29-20-15-21(33-17-11-5-2-6-12-17)24(28-27(32)16-9-3-1-4-10-16)23-22(20)25(30)18-13-7-8-14-19(18)26(23)31/h1-15,29H,(H,28,32) |
InChI Key |
SWQUIAVTTITOTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C3=C2C(=O)C4=CC=CC=C4C3=O)O)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


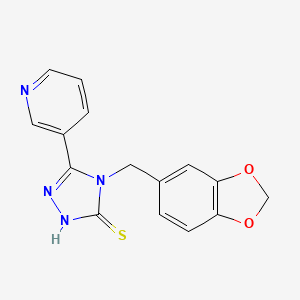
![N-(4-methylcyclohexyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11058923.png)
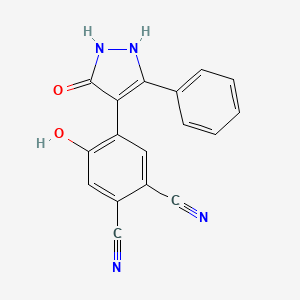
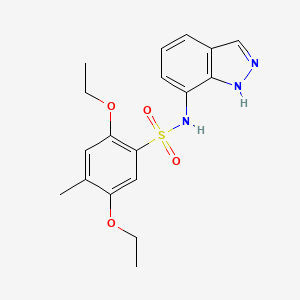
![Ethyl [(4-amino-3,5-dicyano-6-phenylpyridin-2-yl)sulfanyl]acetate](/img/structure/B11058944.png)
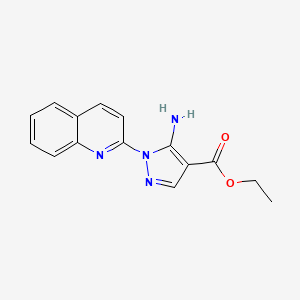
![5-[3-(diethylamino)propyl]-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11058951.png)
![4-(4-hydroxy-3-methoxyphenyl)-1-methyl-6-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11058957.png)
![1H-1,4-Diazepine, 1,4-bis[(2,3-dihydro-1,3,6-trimethyl-2-oxo-1H-benzimidazol-5-yl)sulfonyl]hexahydro-](/img/structure/B11058963.png)
![2-Imino-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarboxamide](/img/structure/B11058966.png)
![2-Methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11058973.png)
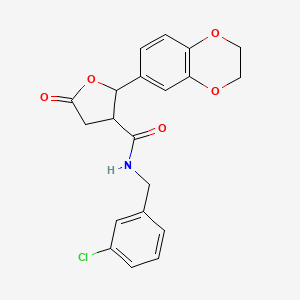
![methyl 4-[5-nitro-3,6-dioxo-1-(propan-2-yl)-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate](/img/structure/B11058986.png)
